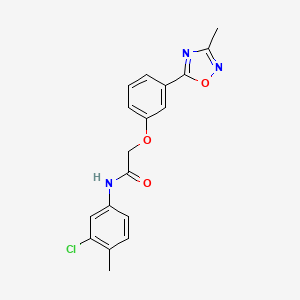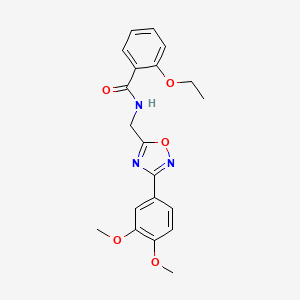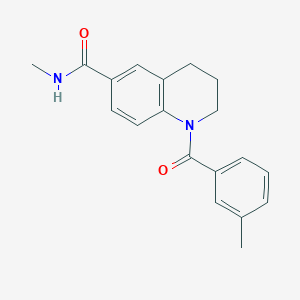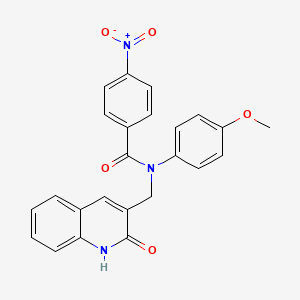
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide, also known as HMN-176, is a synthetic compound that has been extensively studied for its potential use in cancer treatment.
Mécanisme D'action
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide exerts its anticancer effects by inhibiting the activity of tubulin, a protein that plays a crucial role in cell division. Specifically, this compound binds to the colchicine-binding site on tubulin, thereby disrupting microtubule formation and causing cell cycle arrest and apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have minimal toxicity to normal cells, indicating its potential as a selective anticancer agent. However, further studies are needed to determine the long-term effects of this compound on normal tissues and organs.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide in lab experiments is its potency and selectivity towards cancer cells. However, the synthesis of this compound is complex and time-consuming, which may limit its widespread use in research.
Orientations Futures
For N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide research include the development of more efficient synthesis methods, the evaluation of its efficacy and safety in clinical trials, and the investigation of its potential use in combination with other anticancer agents. Additionally, studies on the mechanism of action of this compound may lead to the discovery of new targets for cancer therapy.
In conclusion, this compound is a promising compound that has shown potent anticancer effects in preclinical studies. Its selective cytotoxicity towards cancer cells and mechanism of action make it an attractive candidate for further research and development in cancer therapy.
Méthodes De Synthèse
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide is synthesized through a multi-step process that involves the reaction of 2-hydroxy-8-methylquinoline with p-toluenesulfonyl chloride, followed by the reaction of the resulting compound with 2-methoxybenzamide. The final product is purified through column chromatography and characterized using various spectroscopic techniques.
Applications De Recherche Scientifique
N-((2-hydroxy-8-methylquinolin-3-yl)methyl)-2-methoxy-N-(p-tolyl)benzamide has been extensively studied for its potential use in cancer treatment. In vitro studies have shown that this compound has potent cytotoxic effects on various cancer cell lines, including breast, lung, and colon cancer cells. In vivo studies have also shown that this compound can inhibit tumor growth and metastasis in animal models.
Propriétés
IUPAC Name |
2-methoxy-N-[(8-methyl-2-oxo-1H-quinolin-3-yl)methyl]-N-(4-methylphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H24N2O3/c1-17-11-13-21(14-12-17)28(26(30)22-9-4-5-10-23(22)31-3)16-20-15-19-8-6-7-18(2)24(19)27-25(20)29/h4-15H,16H2,1-3H3,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YHRWNDITDJMWSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N(CC2=CC3=CC=CC(=C3NC2=O)C)C(=O)C4=CC=CC=C4OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2-chlorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7714567.png)




![N-(3,5-dichlorophenyl)-N'-[(4-methoxyphenyl)methyl]ethanediamide](/img/structure/B7714599.png)
![ethyl 4-(2-{4-[(3-methylphenyl)sulfamoyl]phenoxy}acetyl)piperazine-1-carboxylate](/img/structure/B7714600.png)


![7-(1-Ethoxyethyl)bicyclo[4.1.0]heptane](/img/structure/B7714618.png)


